molecular formula C14H8F6 B14862226 3,5-Bis(Trifluoromethyl)biphenyl

3,5-Bis(Trifluoromethyl)biphenyl

Cat. No.: B14862226
M. Wt: 290.20 g/mol
InChI Key: GYFMJBDKVSQJCI-UHFFFAOYSA-N
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Description

3,5-Bis(Trifluoromethyl)biphenyl: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(Trifluoromethyl)biphenyl typically involves the use of Suzuki–Miyaura coupling reactions. This method employs boron reagents and palladium catalysts to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(Trifluoromethyl)biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Bis(Trifluoromethyl)biphenyl involves its ability to participate in various chemical reactions due to the electron-withdrawing nature of the trifluoromethyl groups. These groups stabilize negative charges in transition states, facilitating reactions such as nucleophilic substitutions and additions . The compound’s unique structure allows it to interact with specific molecular targets, influencing pathways involved in chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(Trifluoromethyl)biphenyl stands out due to its biphenyl core, which provides additional rigidity and stability compared to other trifluoromethyl-substituted compounds. This unique structure enhances its utility in various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

1-phenyl-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6/c15-13(16,17)11-6-10(9-4-2-1-3-5-9)7-12(8-11)14(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFMJBDKVSQJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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